Methyl 4-(acetamidomethyl)benzoate

Description

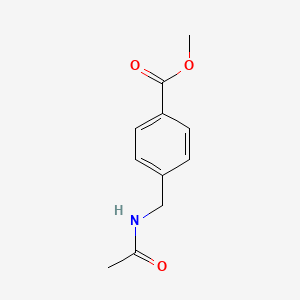

Methyl 4-(acetamidomethyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the para position and an acetamidomethyl (-CH₂NHCOCH₃) substituent. The acetamidomethyl group enhances hydrogen-bonding capacity and modulates solubility, making it a critical functional group for biological interactions .

Properties

IUPAC Name |

methyl 4-(acetamidomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-7-9-3-5-10(6-4-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBLWRHHNAOLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for preparing methyl 4-(acetamidomethyl)benzoate involves a one-pot hydrogenation and acylation process. This method uses acetic anhydride and a nickel/alumina (Ni/Al2O3) catalyst. The process begins with the hydrogenation of a precursor compound, followed by acylation to introduce the acetamidomethyl group .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale manufacturing. The use of a nickel/alumina catalyst is preferred due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetamidomethyl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetamidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(acetamidomethyl)benzoate is a chemical compound with applications in pharmaceutical synthesis, particularly as an intermediate for synthesizing active pharmaceutical ingredients . It is also used in the development of antibiotics and in various chemical processes .

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of 207.23 g/mol . Key features include:

- IUPAC Name: this compound

- InChI: InChI=1S/C11H13NO3/c1-8(13)12-7-9-3-5-10(6-4-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)

- SMILES: CC(=O)NCC1=CC=C(C=C1)C(=O)OC

Physicochemical Properties

- XLogP3: 1.4

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 3

- Rotatable Bond Count: 4

- Exact Mass: 207.08954328 Da

Synthesis and Preparation

This compound can be synthesized through several methods:

- Esterification: Prepared by esterifying 4-(aminomethyl)benzoic acid under specific pH and temperature control .

- Hydrogenation and Acylation: Can be directly and efficiently prepared by one-pot hydrogenation and acylation in acetic anhydride using as a catalyst .

- Catalytic Hydrogenation: Obtainable via catalytic hydrogenation of methyl 4-cyanobenzoate .

Applications in Pharmaceutical Synthesis

Esters of 4-(aminomethyl)benzoic acid, including this compound, are important intermediates in synthesizing active pharmaceutical ingredients . The methyl ester group can be easily hydrolyzed, making it useful when mild conditions are needed to release the acid function in a synthesis sequence for the active ingredient .

Key Applications

- Intermediate in Drug Synthesis: Utilized as a key intermediate in the preparation of Tranexamic acid, a synthetic antifibrinolytic drug .

- Development of Antibiotics: Can be used in developing antibiotics based on quinoline and indole .

- Buchwald C-N Coupling: Reacts with cyclohexenylchlorobenzene in a Buchwald C-N coupling .

Case Studies

- Synthesis of Tranexamic Acid: this compound is a key intermediate in a novel seven-step route for synthesizing Tranexamic acid from dimethyl terephthalate, achieving 99.6% purity with a 59.2% overall yield .

- GPR84 Antagonists: Used in structure-activity relationship (SAR) studies for developing triazine GPR84 competitive antagonists. Modifications to the molecule, such as replacing the indole with a 6-azaindole or substituting the 6-phenyl ring with a 4-benzylmorpholine group, have shown improved drug metabolism and pharmacokinetic properties .

Industrial Applications

- Avoiding Toxic Reagents: The synthesis methods developed avoid the use of toxic reagents such as and , as well as solvents like and expensive catalysts like .

- Process Improvement: The process avoids the need for drying the organic phase after the reaction, reducing costs and inconvenience .

Storage and Handling

Mechanism of Action

The mechanism of action of methyl 4-(acetamidomethyl)benzoate involves its interaction with specific molecular targets. The acetamidomethyl group can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences and similarities between methyl 4-(acetamidomethyl)benzoate and related compounds:

Key Observations :

- Acetamidomethyl vs. This enhances solubility in polar solvents and may improve bioavailability.

- Hydroxyl vs. Acetamido: Methyl 4-acetamido-2-hydroxybenzoate has a hydroxyl group at C2, increasing acidity (pKa ~8–10) and reactivity in esterification or glycosylation reactions, unlike the non-acidic acetamidomethyl group.

- Piperazine-Linked Quinoline Derivatives (C1–C7): These compounds (e.g., C1–C7 in ) feature bulkier substituents (quinoline-piperazine-carbonyl groups), which reduce solubility but improve target specificity in enzyme inhibition (e.g., kinase targets).

Analytical Characterization

- NMR: The acetamidomethyl group in this compound shows characteristic peaks at δ 1.9–2.1 ppm (CH₃ of acetamide) and δ 6.5–7.5 ppm (NH, broad) in ¹H NMR, distinct from the sharp singlet of dimethylamino groups (δ 2.8–3.2 ppm) in .

- Mass Spectrometry: ESI-MS of this compound would show [M+H]⁺ at m/z 224.1, whereas Methyl (S)-4-(1-aminoethyl)benzoate has [M+H]⁺ at m/z 179.2.

Biological Activity

Methyl 4-(acetamidomethyl)benzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound features an acetamidomethyl group attached to a benzoate structure, which influences its reactivity and biological activity. The presence of the acetamidomethyl group allows for hydrogen bonding and various chemical interactions, making it a versatile compound in organic synthesis and biological applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The acetamidomethyl group can engage in hydrogen bonding, which may facilitate binding to enzymes or receptors involved in various biological pathways. The exact mechanisms are still under investigation, but preliminary findings suggest potential interactions with biomolecules that could lead to pharmacological effects.

Biological Activity

Research has indicated several pharmacological activities associated with this compound:

Case Studies

- Synthesis and Characterization :

- Pharmacological Evaluations :

- In Vivo Studies :

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-(hydroxymethyl)benzoate | Hydroxymethyl group allows for different reactivity | Antimicrobial properties reported |

| Methyl 4-(bromomethyl)benzoate | Bromine enhances electrophilicity | Potential enzyme inhibition |

| Methyl 3-(acetamidomethyl)benzoate | Similar structure; different position of substituent | Limited data on biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.